molecular formula C9H7ClS B2611592 7-(Chloromethyl)benzo[b]thiophene CAS No. 1388025-38-4

7-(Chloromethyl)benzo[b]thiophene

Cat. No. B2611592
CAS RN: 1388025-38-4
M. Wt: 182.67
InChI Key: XJSUQACPZPJYPK-UHFFFAOYSA-N
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Description

7-(Chloromethyl)benzo[b]thiophene is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

The synthesis of benzothiophene derivatives often involves reactions with alkynyl sulfides . For example, an aryne reaction with alkynyl sulfides can afford benzo[b]thiophenes. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Scientific Research Applications

Electrochemically-Promoted Synthesis

The compound is used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization . This process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate .

Medicinal Chemistry

Benzo[b]thiophenes, including 7-(Chloromethyl)benzo[b]thiophene, have diverse applications in medicinal chemistry . They are present in many natural products and are of great importance in the development of efficient methods for the construction of benzothiophene and its derivatives .

Materials Science

In the field of materials science, benzo[b]thiophenes are used due to their diverse applications . The intermolecular coupling of aromatic substrates with alkynes presents a straightforward route that benefits from step- and atom-economy .

One-Step Synthesis of Benzo[b]Thiophenes

7-(Chloromethyl)benzo[b]thiophene can be used in the one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This method allows for the synthesis of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Synthesis of Multisubstituted Benzothiophenes

The compound is used in the synthesis of multisubstituted benzothiophenes . This process involves the halogen-tolerated benzothiophene synthesis and the versatility of C2-position .

[3+2] Cycloaddition Reaction

7-(Chloromethyl)benzo[b]thiophene is used in the [3+2] cycloaddition reaction with alkyne moiety . This leads to the formation of thiophenes in good to excellent yields .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of 7-(Chloromethyl)benzo[b]thiophene and its derivatives could be a promising direction for future research.

properties

IUPAC Name

7-(chloromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSUQACPZPJYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Chloromethyl)benzo[b]thiophene

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